molecular formula C23H30N4O2 B2733771 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide CAS No. 1116084-13-9

1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide

Cat. No.: B2733771
CAS No.: 1116084-13-9
M. Wt: 394.519
InChI Key: WHJYKFHBHKNWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Indoles, which are a significant type of heterocycle, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide is based on the indole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic compound .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C23H30N4O2 and a molecular weight of 394.519.

Scientific Research Applications

Antimicrobial Activity

Sulfonamide derivatives have been extensively explored for their antimicrobial properties. Studies have demonstrated the synthesis of new heterocycles based on sulfonamides that exhibit potent antimicrobial activities against a range of pathogens. For example, the synthesis and antimicrobial activity of heterocycles based on pyrazole sulfonamides show promising results against various bacteria and fungi, underlining the potential of sulfonamide derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Antiproliferative Activity

Sulfonamide compounds have also been explored for their anticancer and antiproliferative activities. Research into new pyrimidine derivatives based on sulfonamide chemistry has revealed compounds with moderate to strong growth inhibition activity against cancer cell lines, such as human liver HEPG2 and colon cancer HT-29, showcasing the potential of these compounds in cancer therapy (Awad et al., 2015).

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and diuretic conditions. New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase and cholinesterase, showing significant inhibitory effects comparable with known inhibitors (Stellenboom & Baykan, 2019).

Antibacterial and Antioxidant Activities

A series of novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies highlight the dual functionality of sulfonamide derivatives, offering pathways for developing compounds that can address oxidative stress-related diseases and bacterial infections (Variya, Panchal, & Patel, 2019).

Mechanism of Action

Inhibitors of the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) hold promise as antibiotics with a new mechanism of action . Herein we describe the discovery of a new series of indoline sulfonamide DapE inhibitors from a high-throughput screen and the synthesis of a series of analogs . Inhibitory potency was measured by a ninhydrin-based DapE assay recently developed by our group . Molecular docking experiments suggest active site binding with the sulfonamide acting as a zinc-binding group (ZBG) .

Future Directions

The future directions of research on 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide could involve further investigation into its potential as an antibiotic with a new mechanism of action . This could include the development of more potent inhibitors, as well as studies into its safety and efficacy in various models .

Properties

IUPAC Name

N-cycloheptyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c28-22(26-19-8-4-1-2-5-9-19)18-10-12-20(13-11-18)29-23-21(24-14-15-25-23)27-16-6-3-7-17-27/h10-15,19H,1-9,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJYKFHBHKNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.